3-Methyl-1-azaspiro[4.5]decan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-methyl-1-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C10H17NO/c1-8-7-10(11-9(8)12)5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
DDBWHYRRMSLFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCCC2)NC1=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Azaspiro 4.5 Decan 2 One Derivatives
Reactions of the Lactam Moiety
The γ-lactam (pyrrolidin-2-one) ring is the most reactive portion of the molecule, susceptible to reactions that either preserve or open the ring.
Although the specified compound, 3-Methyl-1-azaspiro[4.5]decan-2-one, contains a five-membered γ-lactam ring, the principles of ring-opening can be illustrated by studies on related spirocyclic lactams, including the more strained four-membered β-lactams (azetidin-2-ones). The fundamental mechanisms of nucleophilic acyl substitution drive these transformations.
The cleavage of the endocyclic amide bond in lactams can be catalyzed by both acids and bases. Strong acids facilitate the reaction by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon toward nucleophiles. In the context of highly stable or strained systems, potent acid catalysts are particularly effective.
For instance, research on N-aryl-3-spirocyclic-β-lactams has demonstrated that a combined Lewis–Brønsted acid superacid catalyst system can achieve a regiospecific ring-opening/recyclization reaction. acs.org This powerful catalytic system facilitates the cleavage of the β-lactam ring, initiating a cascade that leads to the formation of 3-spirocyclicquinolin-4(1H)-ones. acs.org While this applies to a β-lactam, the principle of using strong acid systems to activate the lactam for ring-opening is broadly applicable to the more stable γ-lactam ring in 1-azaspiro[4.5]decan-2-one derivatives, which would typically require harsh conditions (e.g., strong acid or base with heating) for hydrolysis to the corresponding γ-amino acid.
Organic catalysts, such as N-heterocyclic carbenes (NHCs) and bifunctional thiourea-amines, have also emerged as powerful tools for the ring-opening polymerization of cyclic esters (lactones), which are structurally analogous to lactams. nih.gov These catalysts operate through mechanisms that activate the monomer and/or the initiator, suggesting potential for controlled ring-opening of spiro-lactams under milder, metal-free conditions. nih.gov
Regioselectivity and stereospecificity are critical aspects of ring-opening reactions, as they determine the structure of the product. A reaction is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. numberanalytics.com
In the aforementioned superacid-catalyzed reaction of spirocyclic-β-lactams, the process was found to be highly regiospecific, leading to a defined quinolone product. acs.org For a compound like this compound, which is chiral, any stereospecific ring-opening reaction would transfer the stereochemical information from the starting material to the resulting γ-amino acid product. The stereocenter at the C3 position would be retained during a simple hydrolysis, preserving the optical activity of the molecule.
Enzymatic reactions represent another frontier for achieving high selectivity. Engineered enzymes have been used for the asymmetric synthesis of various lactams, demonstrating exquisite control over both regioselectivity and stereoselectivity through protein-mediated C-H amidation pathways. researchgate.netresearchgate.net Such biocatalytic approaches could, in principle, be applied to the ring-opening of spiro-lactams, offering a green and highly specific alternative to classical chemical methods.
The carbonyl group of the lactam is a key site for nucleophilic attack. Its reactivity is characteristic of amides, which are less electrophilic than ketones or esters.
Reduction: The lactam carbonyl can be completely reduced to a methylene (B1212753) group (C=O → CH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, converting γ-lactams into the corresponding cyclic amines. masterorganicchemistry.comlibretexts.org In the case of this compound, reduction with LiAlH₄ would yield 3-Methyl-1-azaspiro[4.5]decane. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides or lactams. masterorganicchemistry.comlibretexts.org
Addition of Organometallic Reagents: Grignard reagents (R-MgX) can react with lactams, though the reaction is less straightforward than with esters or ketones. organic-chemistry.org The initial nucleophilic addition to the carbonyl group forms a tetrahedral intermediate. Unlike the reaction with esters, this intermediate can be stable or undergo ring-opening depending on the reaction conditions and the nature of the lactam. Often, an excess of the Grignard reagent is required, and the reaction can lead to ring-opened amino ketones or, upon further reaction and workup, amino alcohols. researchgate.netorganic-chemistry.org
The table below summarizes key reactions at the lactam moiety.
Table 1: Summary of Reactions at the Lactam Moiety| Reaction Type | Reagent/Catalyst | Product Type | Notes |
|---|---|---|---|
| Ring-Opening Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH) | γ-Amino acid | Typically requires heating. |
| Ring-Opening/Recyclization | Lewis–Brønsted Superacid | Heterocyclic ketones (e.g., Quinolones) | Demonstrated for spiro-β-lactams. acs.org |
| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | Spirocyclic amine | Complete reduction of C=O to CH₂. masterorganicchemistry.com |
| Carbonyl Addition | Grignard Reagents (R-MgX) | Ring-opened amino ketones/alcohols | Requires careful control of conditions. organic-chemistry.org |
Ring-Opening Reactions of the Azetidin-2-one Ring
Reactivity of Substituents on the Azaspiro[4.5]decan-2-one Core
Substituents on either the pyrrolidinone or cyclohexane (B81311) ring can undergo various transformations, offering pathways to a diverse range of derivatives.
A key reactive position on the core lactam structure is the α-carbon (the C3 position in this specific named compound). The protons on this carbon are acidic due to their proximity to the carbonyl group and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, most notably alkyl halides, in a reaction known as α-alkylation. nih.govnih.gov This allows for the introduction of new substituents at this position. Research has shown that such alkylations can be performed with high stereoselectivity, enabling the synthesis of optically active α-substituted γ-lactams. acs.orgnih.gov
The spiro carbon atom (C5) is a quaternary, non-protonated carbon that connects the two rings. This structural feature imparts significant rigidity to the molecule. nih.gov The spiro center is sterically hindered and generally unreactive under normal conditions. Direct chemical transformations at this carbon are exceptionally challenging and not commonly reported. Its lack of a leaving group or an acidic proton, combined with severe steric congestion, makes it inert to most standard synthetic reagents.
The synthesis of molecules containing such quaternary spiro centers is a recognized challenge in organic chemistry, often requiring specialized multi-step sequences or advanced catalytic methods. nih.govresearchgate.net Consequently, reactions involving the cleavage or functionalization of the spiro carbon itself are not a feature of the typical reactivity profile of 1-azaspiro[4.5]decan-2-one derivatives.
Reactions at the Cyclohexane Ring
The cyclohexane ring of azaspiro[4.5]decan-2-one derivatives can undergo several transformations, such as oxidation and reduction, which introduce new functional groups and stereocenters.
Oxidation and Reduction:
The oxidation of the cyclohexane moiety can lead to the formation of hydroxylated or carbonylated derivatives. For instance, the oxidation of a cyclohexene (B86901) precursor in a related spiro system has been shown to yield cyclohexanediol derivatives. researchgate.net Similarly, the reduction of a keto group on the cyclohexane ring can produce the corresponding alcohol. These transformations are often stereoselective, with the stereochemical outcome influenced by the directing effects of the existing stereocenters in the spirocyclic framework.
A study on the synthesis of 1-oxaspiro[4.5]decan-2-ones, which share the spirocyclic core, detailed the epoxidation of a cyclohexene ring followed by epoxide opening reactions to yield highly functionalized triol and cyclohexenone derivatives. researchgate.net For example, the epoxidation of ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate resulted in the corresponding epoxide, which could be further transformed into various hydroxylated cyclohexane derivatives. researchgate.net
Substitution on Analogues:
Substitution reactions on the cyclohexane ring of azaspiro[4.5]decan-2-one analogues allow for the introduction of various functional groups. While direct substitution on the unsubstituted cyclohexane ring is challenging, the presence of activating groups, such as a ketone, can facilitate these reactions. For example, enolate azidation of a spiro lactone containing a cyclohexane ring has been shown to proceed in a diastereoselective manner, affording the α-azido lactone. researchgate.net This demonstrates that the cyclohexane ring can be functionalized at the α-position to a carbonyl group.
Modifications at the Nitrogen Atom (N-alkylation, N-acylation)
The nitrogen atom of the lactam in this compound is a key site for functionalization through N-alkylation and N-acylation reactions. These modifications are crucial for diversifying the properties of the spirocyclic scaffold.
N-Alkylation:
N-alkylation introduces an alkyl group onto the nitrogen atom, which can significantly alter the compound's physical and biological properties. This reaction typically proceeds via nucleophilic substitution, where the deprotonated lactam nitrogen attacks an alkyl halide or another suitable electrophile. For instance, in the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, a related class of spiro compounds, N-alkylation is a key step. mdpi.com The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves the methylation of the nitrogen atom. mdpi.com Similarly, the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic, involves a double N-alkylation of an aniline (B41778) derivative. nih.gov
N-Acylation:
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-azaspiro[4.5]decan-2-one | mdpi.com |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-azaspiro[4.5]decan-2-one |
Participation in Further Cycloaddition Reactions
The double bond in certain analogues of azaspiro[4.5]decan-2-one can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of more complex polycyclic systems. libretexts.orgyoutube.com A notable example is the formation of spiro-isoxazolidines.
Spiro-isoxazolidine Formation on Analogues:
In the synthesis of novel spiro-isoxazolidine derivatives, the exocyclic double bond of a sesquiterpene lactone, which is an analogue of the azaspiro[4.5]decan-2-one system, undergoes a 1,3-dipolar cycloaddition with nitrones. researchgate.netrsc.org This reaction proceeds regioselectively to yield enantiomerically pure spiro-isoxazolidines. researchgate.netrsc.org The reaction involves the [3+2] cycloaddition of a nitrone (the 1,3-dipole) across the double bond of the spirocyclic precursor (the dipolarophile). researchgate.netrsc.org This methodology has also been applied to the synthesis of spiro-isoxazolines using nitrile oxides as the dipole. researchgate.netrsc.org
The formation of a spiro isoxazoline-dihydrofurane compound has also been reported from the reaction of substituted ketofurfuryl alcohols, suggesting an intramolecular cycloaddition pathway. mdpi.com
| Dipole | Dipolarophile | Product | Reference |
| Nitrone | Exocyclic double bond on an azaspiro[4.5]decane analogue | Spiro-isoxazolidine | researchgate.netrsc.org |
| Nitrile Oxide | Exocyclic double bond on an azaspiro[4.5]decane analogue | Spiro-isoxazoline | researchgate.netrsc.org |
Photochemical and Thermal Reactions of Azaspiro[4.5]decan-2-one Derivatives
The photochemical and thermal reactivity of azaspiro[4.5]decan-2-one derivatives is largely dictated by the principles of pericyclic reactions, particularly cycloadditions. libretexts.org The outcome of these reactions, whether proceeding through a [4+2] or [2+2] cycloaddition, is often dependent on whether the reaction is initiated by heat or light. youtube.com
Photochemical Reactions:
Photochemical reactions, initiated by the absorption of light, can lead to different products than their thermal counterparts. For instance, in cycloaddition reactions, photochemical conditions often favor [2+2] cycloadditions, which are typically forbidden under thermal conditions. libretexts.orgyoutube.com This is explained by the promotion of an electron to an excited state, which alters the symmetry of the molecular orbitals involved in the reaction. youtube.com While specific photochemical studies on this compound are not extensively documented, the general principles of organic photochemistry suggest that irradiation could lead to ring-opening, rearrangement, or cycloaddition reactions if suitable chromophores are present in the derivatives. libretexts.org
Thermal Reactions:
Thermal reactions of azaspiro[4.5]decan-2-one derivatives, particularly those containing diene and dienophile moieties, would be expected to follow the rules of thermally allowed cycloadditions, such as the Diels-Alder reaction ([4+2] cycloaddition). youtube.com These reactions are concerted and often stereospecific. The Woodward-Hoffmann rules are used to predict whether a particular cycloaddition is allowed under thermal or photochemical conditions based on the number of π-electrons involved. youtube.com
Conformational Analysis and Advanced Theoretical Studies of 3 Methyl 1 Azaspiro 4.5 Decan 2 One
Computational Chemistry Approaches for Structural Elucidation
The structural and electronic characteristics of a molecule like 3-Methyl-1-azaspiro[4.5]decan-2-one would typically be investigated using a suite of computational tools.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, valued for its balance of accuracy and computational cost. scienceopen.commdpi.com For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. google.com This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. Different functionals and basis sets, such as B3LYP with a 6-31G(d) basis set, are commonly used to achieve reliable geometries. scielo.org.mx The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. researchgate.net For a spirocyclic system like this, DFT would elucidate the specific conformations of both the five-membered lactam ring and the six-membered cyclohexane (B81311) ring.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
To understand how the molecule behaves over time, Molecular Dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a dynamic picture of the conformational changes that can occur. uq.edu.au For this compound, an MD simulation would reveal the flexibility of the spirocyclic framework, including the interconversion between different ring conformations. These simulations can highlight the accessible conformational space and the timescales of these dynamic processes.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding a molecule's electronic properties and its potential for chemical reactions. scienceopen.comnih.gov By analyzing the distribution of electrons, these methods can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. scispace.com A smaller gap generally suggests higher reactivity. These calculations can predict how this compound might interact with other chemical species.
Conformational Dynamics of the Azaspiro[4.5]decan-2-one Framework
The spirocyclic nature of this compound presents an interesting case for conformational analysis, focusing on the interplay between the two constituent rings.
Analysis of Ring Puckering and Inversion
Both the pyrrolidinone (lactam) and cyclohexane rings in the azaspiro[4.5]decane framework are not planar. The five-membered ring likely adopts an envelope or twisted conformation, while the six-membered ring is expected to exist predominantly in a chair conformation to minimize steric strain. A detailed conformational study would investigate the energy barriers associated with the interconversion of these puckered forms, a process known as ring inversion. nih.govresearchgate.net For the cyclohexane ring, this would involve the transition through higher-energy boat or twist-boat conformations.
Thermodynamic and Kinetic Studies of Conformational Preferences (e.g., axial vs. equatorial orientation)
The methyl group at the 3-position of the pyrrolidinone ring introduces stereoisomerism and influences the conformational preferences of the entire molecule. Computational studies would aim to determine the relative thermodynamic stabilities of the different diastereomers, considering whether the methyl group prefers an axial or equatorial-like position relative to the lactam ring. researchgate.net By calculating the relative energies of these conformers, it is possible to predict their populations at equilibrium. Kinetic studies, on the other hand, would focus on the energy barriers for the interconversion between these conformers, providing insight into the dynamics of the system.
While the specific application of these advanced theoretical studies to this compound is not yet reported, the methodologies described provide a clear roadmap for future research into the fascinating structural and electronic properties of this and related spirocyclic compounds. nih.govmdpi.comresearchgate.netnih.gov
Spectroscopic Characterization in Conjunction with Theoretical Predictions
Spectroscopic techniques are pivotal in elucidating the molecular structure and bonding of chemical compounds. In the case of this compound, a combined approach of NMR and vibrational spectroscopy, supported by theoretical calculations, would be essential for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide crucial information. The chemical shifts of the protons and carbons in the cyclohexane and lactam rings would be indicative of their local electronic environments.
Of particular importance would be the coupling constants between adjacent protons, which are dependent on the dihedral angles between them, as described by the Karplus equation. This information would be instrumental in deducing the preferred conformation of the six-membered ring (chair, boat, or twist-boat) and the puckering of the five-membered lactam ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be vital for determining through-space proximities of protons, which is key for assigning the relative stereochemistry at the chiral center and the spiro carbon.
Without experimental data, a hypothetical table of expected NMR signals can be conceptualized based on the structure.
Hypothetical ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| N-H | 5.0 - 8.0 | Broad singlet | - |
| C3-H | 2.5 - 3.5 | Multiplet | J(H,H), J(H,CH₃) |
| C3-CH₃ | 1.0 - 1.5 | Doublet | J(CH₃,H) |
| C4-H₂ | 2.0 - 2.5 | Multiplet | - |
| Cyclohexane-H | 1.2 - 2.0 | Multiplet | - |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C2 (C=O) | 170 - 180 |
| C5 (Spiro) | 50 - 70 |
| C3 | 40 - 50 |
| C4 | 30 - 40 |
| C3-CH₃ | 15 - 25 |
| Cyclohexane-C | 20 - 40 |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the most characteristic absorption in the IR spectrum would be the carbonyl (C=O) stretching of the lactam ring, typically appearing in the range of 1650-1700 cm⁻¹. The N-H stretching vibration would be observed as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear around 2850-3000 cm⁻¹.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C=O (Lactam) | Stretching | 1650 - 1700 |
| C-N | Stretching | 1100 - 1300 |
| C-C | Stretching | 800 - 1200 |
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound in the solid state. This would unambiguously establish the conformation of both the cyclohexane and lactam rings and the relative stereochemistry at the chiral centers.
Furthermore, the crystal structure would reveal the packing of the molecules in the unit cell and the nature of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the lactam. These interactions are crucial for understanding the physical properties of the compound in the solid state. The Cambridge Structural Database (CSD) is a repository for such data, but a search for this specific compound has not yielded any results.
In the absence of experimental data, a summary of the kind of information that would be obtained from an X-ray crystallographic study is presented below.
Hypothetical Crystallographic Data for this compound
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths | Precise distances between atoms (e.g., C=O, N-H, C-C) |
| Bond Angles | Angles between bonded atoms |
| Torsion Angles | Dihedral angles defining the conformation of the rings |
| Hydrogen Bonding | Geometry and network of intermolecular hydrogen bonds |
| Crystal Packing | Arrangement of molecules in the crystal lattice |
Molecular Interactions and Biological Target Engagement of Azaspiro 4.5 Decan 2 One Derivatives
Investigation of Molecular Targets and Mechanisms of Action
Derivatives of the azaspiro[4.5]decan-2-one scaffold have been extensively studied for their ability to bind to various G-protein coupled receptors (GPCRs), demonstrating potential as modulators of key signaling pathways in the central nervous system.
Muscarinic Receptors: The azaspiro[4.5]decane framework has been incorporated into the design of potent muscarinic agonists. For instance, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was developed as a muscarinic M1 agonist for potential use in Alzheimer's disease. nih.gov Systematic modifications of this lead compound, such as the introduction of a 2-ethyl or a 3-methylene group, resulted in derivatives with preferential affinity for M1 over M2 receptors. nih.gov Notably, the (-)-isomers of these compounds showed preferential M1 agonist activity. nih.gov Further studies on 2-methyl-1,3-dioxaazaspiro[4.5]decanes, which are analogues of the muscarinic agonist AF-30, have also demonstrated significant efficacy at muscarinic receptors. nih.gov The pharmacological profiles of 1-oxa-8-azaspiro[4.5]decane derivatives, such as YM796 and YM954, have shown M1 agonistic activity in the central nervous system. nih.gov
Dopamine (B1211576) Receptors: The versatility of the azaspiro[4.5]decane scaffold extends to the dopaminergic system. Synthesis and evaluation of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have identified potential dopamine agonists. nih.gov While some derivatives displayed no central nervous system activity, the 4-indolymethyl analogue exhibited potent peripheral dopamine agonist activity. nih.gov Furthermore, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as novel delta-opioid receptor (DOR) selective agonists, with some compounds also showing interaction with the dopamine D3 receptor. nih.gov Aripiprazole, a notable antipsychotic, features a more complex structure but its derivatives, such as certain 3,4-dihydroquinolin-2(1H)-one derivatives, have been evaluated for their dopamine D2 receptor (D2R) affinity. mdpi.com
Histamine-3 Receptors: The azaspiro scaffold has also been utilized in the development of histamine (B1213489) H3 receptor (H3R) antagonists/inverse agonists. nih.gov Steroid-based D-homoazasteroids, which incorporate an azaspiro-like lactam ring, have shown high affinity for H3 receptors. nih.gov Optimization of these chemotypes has focused on improving selectivity and pharmacokinetic properties. nih.govmdpi.com The design of these ligands often follows a pharmacophore model that includes a basic center, a linker, and a central core, which can be fulfilled by the azaspiro[4.5]decane structure. mdpi.commdpi.com
Table 1: Receptor Binding Affinity of Selected Azaspiro[4.5]decan-2-one Derivatives
| Compound | Target Receptor | Activity | Reference |
|---|---|---|---|
| 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Muscarinic M1 | Agonist | nih.gov |
| 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Muscarinic M1 | Partial Agonist | nih.gov |
| 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane | Dopamine | Agonist | nih.gov |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives | Dopamine D3 | Agonist | nih.gov |
| 17a-Aza-D-homolactam derivatives | Histamine H3 | Antagonist/Inverse Agonist | nih.gov |
Azaspiro[4.5]decan-2-one derivatives have emerged as potent inhibitors of various enzymes, highlighting their therapeutic potential in a range of diseases.
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in diseases like cancer and arthritis. nih.gov Derivatives of 3-mercaptopyrrolidine, which can be considered a related structural class to azaspiro[4.5]decan-2-ones, have been designed as matrix metalloproteinase inhibitors (MMPIs). nih.gov These compounds have shown the ability to modulate the activities of several MMPs in the low nanomolar range, including MMP-2 and MMP-13. nih.gov The inhibitory mechanism of these compounds is predicated on the coordination of a thiol group with the catalytic zinc ion in the enzyme's active site. nih.gov
Other Enzymes: Beyond MMPs, the azaspiro[4.5]decan-2-one scaffold has been used to develop inhibitors for other enzyme classes. For example, 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed as inhibitors of chitin (B13524) synthase, an essential enzyme in fungi, demonstrating their potential as antifungal agents. nih.gov Additionally, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of receptor interaction protein kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death. researchgate.net Furthermore, the removal of a nitrogen atom from a triazaspiro[4.5]decanone core to generate a 2,8-diazaspiro[4.5]decanone core has led to enantioselective inhibitors of phospholipase D (PLD) isoforms. nih.gov
Table 2: Enzyme Inhibition by Azaspiro[4.5]decan-2-one Derivatives
| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 3-Mercaptopyrrolidine derivatives | MMP-2, MMP-13, MMP-14 | Low nanomolar range | nih.gov |
| 2,8-diazaspiro[4.5]decan-1-one derivatives (e.g., 4j) | Chitin Synthase | 0.12 mM | nih.gov |
| 2,8-diazaspiro[4.5]decan-1-one derivatives (e.g., compound 41) | RIPK1 Kinase | 92 nM | researchgate.net |
| 2,8-diazaspiro[4.5]decanone derivatives | Phospholipase D (PLD) | Enantioselective inhibition | nih.gov |
While research has primarily focused on receptor and enzyme interactions, some studies suggest that azaspiro[4.5]decane derivatives may also interact with other crucial biological macromolecules. For instance, derivatives of 8-methyl-8-azaspiro[4.5]decan-2-amine have been investigated as dual inhibitors of bacterial topoisomerases. These enzymes are vital for bacterial DNA replication, indicating a potential mechanism of antibacterial action through DNA interaction.
The pharmacological effects of azaspiro[4.5]decan-2-one derivatives are often rooted in their ability to modulate fundamental cellular processes, such as apoptosis (programmed cell death).
Apoptosis Induction: Certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated antiproliferative properties by inducing apoptosis. nih.gov The mechanism involves the upregulation of pro-apoptotic proteins like caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov For example, one derivative showed a significant increase in caspase-3 levels in a pancreatic cancer cell line. nih.gov
Mitochondrial Permeability Transition Pore (mPTP) Inhibition: A novel series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP). nih.gov The opening of the mPTP is a critical event in ischemia/reperfusion injury. By inhibiting mPTP opening, these compounds can protect cardiomyocytes from death in models of hypoxia/reoxygenation. nih.govresearchgate.net Modeling studies suggest these molecules bind at the interface of the c8-ring and subunit a of ATP synthase. nih.gov
Cell Cycle Arrest: A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized and shown to possess antitumor activity. One of the most potent derivatives was found to arrest MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle and induce apoptosis. mdpi.com
Structure-Activity Relationship (SAR) Studies of Azaspiro[4.5]decan-2-one Scaffolds
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For azaspiro[4.5]decan-2-one derivatives, the nature and position of substituents on the spirocyclic core significantly influence their biological activity.
Systematic modifications of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one revealed that substituting the 2-methyl group with a 2-ethyl group or modifying the 3-oxo group to a 3-methylene group led to a preferential affinity for M1 muscarinic receptors over M2 receptors. nih.gov In the case of 1-thia-4-azaspiro[4.5]decan-3-one derivatives with antiviral activity, the substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane scaffold were found to be critical for their inhibitory effect on human coronavirus 229E replication. nih.gov
For a series of aporphine (B1220529) derivatives, which share some structural similarities with spiro compounds, modifications such as ring-opening, bromination, methylation, and acetylation have been shown to impact their antiarrhythmic activity and toxicity. mdpi.com In the context of dopamine D2 receptor modulators, preliminary SAR studies of 3,4-dihydroquinolin-2(1H)-one derivatives have provided insights into the structural requirements for D2R affinity. mdpi.com These studies collectively underscore the importance of fine-tuning the substitution patterns on the azaspiro[4.5]decan-2-one scaffold to achieve the desired biological profile.
Impact of Stereochemistry on Molecular Recognition and Target Engagement
The three-dimensional arrangement of atoms, or stereochemistry, within a molecule is a critical determinant of its interaction with biological targets. For spirocyclic lactams like 3-Methyl-1-azaspiro[4.5]decan-2-one, the fixed spatial orientation of substituents, dictated by the spiro center, profoundly influences molecular recognition and biological activity. The rigid nature of the spirocyclic scaffold limits the conformational flexibility of the molecule, which can lead to highly specific and potent interactions with a target protein's binding site.
The synthesis of chiral spiro-γ-lactams often proceeds through methods like 1,3-dipolar cycloaddition reactions, which can establish specific stereocenters. nih.gov The resulting stereoisomers can exhibit vastly different biological activities. This is because the precise spatial positioning of key functional groups, which interact with amino acid residues in a target protein (e.g., through hydrogen bonds, hydrophobic interactions, or van der Waals forces), is dependent on the molecule's stereochemistry.
Research into chiral spiro-β-lactams, which share structural similarities with the azaspiro[4.5]decan-2-one core, has demonstrated the importance of stereoisomerism in determining biological effects, such as anti-HIV and antiplasmodial activity. nih.gov The specific arrangement of substituents on the lactam and the adjoining carbocyclic ring can either facilitate a perfect fit into a binding pocket or cause steric clashes that prevent effective binding. Therefore, controlling the stereochemistry during synthesis is a key strategy for developing potent and selective therapeutic agents based on the spiro-lactam scaffold.
Rational Design of Derivatives for Enhanced Target Interaction
Rational drug design for derivatives of the 1-azaspiro[4.5]decan-2-one scaffold focuses on strategic structural modifications to optimize interactions with a specific biological target. This process is guided by an understanding of the structure-activity relationships (SAR), where changes in a molecule's structure are correlated with changes in its biological activity. nih.gov
Computational methods, such as molecular docking and conformational analysis, play a significant role in the rational design process. These tools allow researchers to predict how different derivatives will bind to a target and to prioritize the synthesis of compounds with the most promising interaction profiles. nih.gov For example, by modeling the binding of a this compound derivative to its target, scientists can identify key interaction points and design new derivatives with an improved fit. This approach of structural modulation has been successfully applied to other spiro-lactams to develop compounds with potent antimicrobial activities. nih.gov
Azaspiro[4.5]decan-2-one Motif as a Privileged Scaffold or Bioisostere
The 1-azaspiro[4.5]decan-2-one motif is considered a privileged scaffold in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery programs. The spirocyclic nature of this motif imparts a well-defined three-dimensional structure, which is often beneficial for binding to the complex surfaces of protein targets. researchgate.net
The inherent rigidity and complexity of spiro-γ-lactams like this compound make them attractive as synthetic building blocks in organic chemistry. rsc.org Their unique spatial arrangement can lead to compounds with improved pharmacological properties compared to more flexible, non-spirocyclic analogues. nih.gov The aza-lactam ring is a particularly important component, as it is found in many biologically active substances and can be considered a precursor to amino acids and hydantoins. researchgate.net
As a bioisostere, the azaspiro[4.5]decan-2-one scaffold can be used to replace other chemical groups in a known drug molecule to improve its properties. Bioisosteric replacement is a key strategy in drug design for enhancing potency, altering selectivity, improving metabolic stability, and reducing toxicity. drughunter.com The rigid framework of the spirocycle can lock a molecule into a bioactive conformation, thereby enhancing its interaction with the target.
Design Principles for Integrating Spirocyclic Lactams into Biologically Active Compounds
The integration of spirocyclic lactams, such as the 1-azaspiro[4.5]decan-2-one core, into biologically active compounds is guided by several key design principles aimed at leveraging their unique structural features. A primary principle is the use of the spirocyclic core to impart conformational rigidity. nih.gov By limiting the number of accessible conformations, the molecule can be "pre-organized" into a shape that is optimal for binding to a specific biological target, which can lead to an increase in potency and selectivity. mdpi.com
Another important principle is the exploration of the three-dimensional space offered by the spirocyclic scaffold. The substituents on the rings are projected in distinct vectors, allowing for the precise positioning of functional groups to interact with target proteins. This spatial arrangement can be exploited to access binding pockets that are not reachable by flatter, aromatic systems. The increasing availability of synthetic methodologies has made spirocycles more accessible for exploration in medicinal chemistry. nih.gov
Furthermore, the introduction of a spirocyclic lactam can be used to modulate the physicochemical properties of a molecule. The sp3-rich nature of the scaffold can lead to improved solubility and metabolic stability compared to sp2-rich flat aromatic structures. nih.gov These improved drug-like properties are a significant advantage in the development of new therapeutic agents.
Bioisosteric Replacements and Their Impact on Pharmacological Profiles
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by a chemically different group that retains the original biological activity, but with improved physicochemical or pharmacokinetic properties. drughunter.com The 1-azaspiro[4.5]decan-2-one scaffold and its constituent parts can be subjected to bioisosteric modifications to fine-tune a compound's pharmacological profile.
For instance, the lactam ring itself, a cyclic amide, can be a target for bioisosteric replacement. Heterocyclic rings such as triazoles or oxadiazoles (B1248032) can mimic the hydrogen bonding capabilities of the amide while potentially offering greater metabolic stability. drughunter.com In the context of the broader spirocyclic structure, replacing the cyclohexyl ring of the azaspiro[4.5]decane system with other carbocycles or heterocycles can influence lipophilicity, polarity, and how the molecule is recognized by metabolic enzymes or off-target proteins.
The success of a bioisosteric replacement is highly dependent on the specific biological context. drughunter.com Thoughtful application of this principle can lead to significant improvements in a drug candidate's profile. It allows for the exploration of chemical space around a core scaffold to address issues such as poor solubility, rapid metabolism, or off-target toxicity, ultimately leading to safer and more effective drugs. nih.gov
Below is a table detailing potential bioisosteric replacements for the amide bond within the lactam ring and their general impact:
| Original Group | Bioisosteric Replacement | Potential Impact on Pharmacological Profile | Reference |
|---|---|---|---|
| Cyclic Amide (Lactam) | Thiolactam | Altered hydrogen bonding capacity, potential for new interactions with target, modified metabolic stability. | researchgate.net |
| Cyclic Amide (Lactam) | Tetrazole | Can act as a non-classical bioisostere for a cis-amide, potentially improving metabolic stability and aqueous solubility. | nih.gov |
| Cyclic Amide (Lactam) | Oxadiazole/Thiadiazole | Can mimic hydrogen bond acceptor properties, often increases metabolic stability. | drughunter.comresearchgate.net |
| Cyclic Amide (Lactam) | Triazole | Can mimic hydrogen bonding patterns and is generally more metabolically stable than an amide bond. | drughunter.com |
Comparisons with Other Spirocyclic and Non-Spirocyclic Heterocycles in Drug Discovery
In drug discovery, the choice of a central scaffold is a critical decision. The 1-azaspiro[4.5]decan-2-one motif offers distinct advantages and disadvantages when compared to other heterocyclic systems.
Comparison with Non-Spirocyclic Heterocycles: Compared to simpler, non-spirocyclic (monocyclic or fused) heterocycles, the key advantage of the spirocyclic system is its rigid, three-dimensional structure. researchgate.net This rigidity can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding. nih.gov Non-spirocyclic systems are often more flexible, which can be a disadvantage as they may bind to multiple targets, leading to off-target effects. However, the synthesis of spirocycles is often more complex and costly than that of simpler heterocyclic systems.
Comparison with Other Spirocyclic Systems: Within the broader class of spirocycles, the 1-azaspiro[4.5]decan-2-one motif is just one of many possibilities. Other examples include spiro-oxindoles, which are also considered privileged scaffolds, and spiro-hydantoins. mdpi.com The choice between different spirocyclic systems depends on the desired vectoral projection of substituents and the specific requirements of the biological target. For example, a 1-thia-4-azaspiro[4.5]decane scaffold introduces a sulfur atom, which can alter the compound's electronic properties and potential interactions with the target. researchgate.net The development of a radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative for imaging sigma-1 receptors highlights the modularity of the spiro-piperidine core, where the lactam is replaced by a dioxolane group to achieve different properties. nih.gov
The following table provides a comparison of key features:
| Scaffold Type | Key Features | Advantages in Drug Discovery | Disadvantages in Drug Discovery | Reference |
|---|---|---|---|---|
| Azaspiro[4.5]decan-2-one | Rigid 3D structure; sp3-rich core; contains a lactam. | Conformational constraint, potential for high potency and selectivity, improved physicochemical properties. | Can be synthetically challenging. | researchgate.netnih.gov |
| Non-Spirocyclic Heterocycles (e.g., Piperidine, Pyrrolidine) | More conformationally flexible. | Generally easier and less costly to synthesize; well-established chemistry. | Flexibility can lead to lower binding affinity and off-target effects. | nih.gov |
| Other Spirocycles (e.g., Spiro-oxindoles) | Rigid 3D structure; diverse atomic compositions possible. | Similar advantages to azaspiro[4.5]decan-2-one in terms of conformational rigidity and 3D exploration. | Synthetic complexity; specific scaffolds may have unique metabolic liabilities. | mdpi.com |
Future Directions and Emerging Research Avenues for 3 Methyl 1 Azaspiro 4.5 Decan 2 One
Development of Next-Generation Enantioselective Synthetic Routes
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of efficient enantioselective synthetic methods for 3-Methyl-1-azaspiro[4.5]decan-2-one is a critical area for future research. While methods for the synthesis of related azaspirocycles have been reported, such as the gold-catalyzed dearomatization to form 2-azaspiro[4.5]decan-3-ones, specific and highly stereocontrolled routes to this compound are yet to be fully explored.
Future investigations should focus on:
Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, could enable the direct and enantioselective synthesis of the target molecule. This would be a significant advancement over classical resolution methods, which are often less efficient.
Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries can provide a reliable method for controlling the stereochemistry during the formation of the spirocyclic core. Subsequent removal of the auxiliary would yield the desired enantiomer of this compound.
Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for the resolution of racemic mixtures of this compound or its precursors.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High efficiency, atom economy | Development of novel chiral ligands and catalysts |
| Chiral Auxiliaries | Reliable stereocontrol | Design of easily attachable and removable auxiliaries |
| Enzymatic Resolution | High enantioselectivity, mild conditions | Screening for suitable enzymes and optimization of reaction conditions |
Advanced Computational Modeling for Predictive Design of Derivatives and Mechanistic Insights
Computational chemistry provides powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational modeling can offer significant insights.
Future research in this area should include:
Conformational Analysis: A thorough understanding of the conformational preferences of the cis and trans isomers of this compound is fundamental. Studies on the related 1-azaspiro[4.5]decan-2-one skeleton have shown that the pyrrolidine (B122466) ring can adopt an envelope conformation, while the cyclohexane (B81311) ring prefers a chair form. researchgate.net Detailed computational studies, such as those using Density Functional Theory (DFT), can elucidate the low-energy conformations of the title compound.
Predictive Design of Derivatives: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can be employed to design new derivatives of this compound with enhanced biological activities. While docking studies on the related 2-Azaspiro[4.5]decan-3-one have been performed, a dedicated effort for the 3-methyl derivative is needed.
Mechanistic Studies: Computational modeling can be used to investigate the mechanisms of potential synthetic routes, helping to optimize reaction conditions and improve yields.
Exploration of Novel Biological Targets and Therapeutic Applications
The 1-azaspiro[4.5]decane core is present in compounds with a wide range of biological activities. For example, derivatives have been identified as M1 muscarinic agonists and opioid receptor modulators. uq.edu.aunih.gov This suggests that this compound could also interact with various biological targets.
Future research should focus on:
Broad Biological Screening: The enantiomerically pure forms of this compound should be screened against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Investigation of Known Target Families: Building on the known activities of related compounds, targeted studies could explore the potential of this compound and its derivatives as modulators of neuronal receptors.
Development of Targeted Libraries: The synthesis of a focused library of derivatives with variations at the methyl group and other positions on the spirocyclic scaffold could lead to the discovery of potent and selective therapeutic agents.
Integration of Azaspiro[4.5]decan-2-one Architectures into Complex Natural Product Syntheses
The structural rigidity and three-dimensionality of the azaspiro[4.5]decan-2-one core make it an attractive building block for the synthesis of complex natural products. Many natural products containing spirocyclic systems exhibit potent biological activities.
Future research in this area could involve:
Retrosynthetic Analysis: Identifying natural products that contain a similar spirocyclic framework and designing synthetic routes that incorporate this compound as a key intermediate.
Development of Novel Annulation Strategies: Devising new chemical reactions to construct additional rings onto the 1-azaspiro[4.5]decan-2-one scaffold, thereby enabling the synthesis of intricate polycyclic systems.
Diversity-Oriented Synthesis: Using this compound as a starting point to generate a library of structurally diverse and complex molecules for biological screening.
Methodological Advancements in Characterization and Conformational Analysis
A complete understanding of the structure and properties of this compound is essential for its development. Advanced analytical techniques can provide detailed insights into its three-dimensional structure and conformational dynamics.
Future research should employ:
Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry and preferred conformations in solution.
X-ray Crystallography: Obtaining single-crystal X-ray structures of the different stereoisomers of this compound would provide definitive proof of their absolute and relative configurations. A crystal structure of a related N-alkoxy derivative of 1-azaspiro[4.5]decan-2-one has been reported, providing a precedent for such studies. researchgate.net
Chiroptical Spectroscopy: Techniques like circular dichroism (CD) can be used to study the stereochemical features of the chiral derivatives and can be correlated with computational predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
